molecular formula C10H14BrNO2S B2716539 N-benzyl-N-(2-bromoethyl)methanesulfonamide CAS No. 132552-89-7

N-benzyl-N-(2-bromoethyl)methanesulfonamide

Cat. No.: B2716539
CAS No.: 132552-89-7
M. Wt: 292.19
InChI Key: OSRCMBOKRHEXMK-UHFFFAOYSA-N
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Description

N-benzyl-N-(2-bromoethyl)methanesulfonamide is an organic compound with the molecular formula C10H14BrNO2S. It is a sulfonamide derivative that features a benzyl group, a bromoethyl group, and a methanesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzyl-N-(2-bromoethyl)methanesulfonamide can be synthesized through a multi-step process. One common method involves the reaction of N-benzylmethanesulfonamide with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetonitrile .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N-(2-bromoethyl)methanesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or thiol.

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products:

    Nucleophilic Substitution: Products include N-benzyl-N-(2-azidoethyl)methanesulfonamide or N-benzyl-N-(2-thiocyanatoethyl)methanesulfonamide.

    Oxidation: Products include sulfonic acid derivatives.

    Reduction: Products include N-benzyl-N-(2-aminoethyl)methanesulfonamide.

Scientific Research Applications

N-benzyl-N-(2-bromoethyl)methanesulfonamide has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.

    Biological Studies: It is used in studies to understand the interactions of sulfonamide derivatives with biological targets.

    Industrial Applications: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-bromoethyl)methanesulfonamide involves its ability to interact with biological molecules through its functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The sulfonamide moiety can interact with enzyme active sites, mimicking the structure of natural substrates and thereby acting as an inhibitor .

Comparison with Similar Compounds

  • N-benzyl-N-(2-chloroethyl)methanesulfonamide
  • N-benzyl-N-(2-iodoethyl)methanesulfonamide
  • N-benzyl-N-(2-fluoroethyl)methanesulfonamide

Comparison: N-benzyl-N-(2-bromoethyl)methanesulfonamide is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromo group is more reactive in nucleophilic substitution reactions compared to the chloro and fluoro groups, making it a versatile intermediate in organic synthesis. Additionally, the bromo derivative may exhibit different biological activity profiles compared to its analogs .

Properties

IUPAC Name

N-benzyl-N-(2-bromoethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-15(13,14)12(8-7-11)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRCMBOKRHEXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCBr)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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